molecular formula C15H21Cl2N3 B12348124 2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride

2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride

Cat. No.: B12348124
M. Wt: 314.3 g/mol
InChI Key: MRIBBPKMCCJIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a phenyl group that is further substituted with a 1-methylpyrazol-4-yl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine typically involves the reaction of 4-(1-methylpyrazol-4-yl)benzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to maximize yield and minimize waste, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine and a pyrazole ring. This combination of structural features may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H21Cl2N3

Molecular Weight

314.3 g/mol

IUPAC Name

2-[4-(1-methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride

InChI

InChI=1S/C15H19N3.2ClH/c1-18-11-14(10-17-18)12-5-7-13(8-6-12)15-4-2-3-9-16-15;;/h5-8,10-11,15-16H,2-4,9H2,1H3;2*1H

InChI Key

MRIBBPKMCCJIHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3CCCCN3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.